molecular formula C12H16N2O2 B13173522 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one

Cat. No.: B13173522
M. Wt: 220.27 g/mol
InChI Key: AIHXUGICVNVYDJ-UHFFFAOYSA-N
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Description

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one is a chemical compound with the molecular formula C12H16N2O2 It is known for its unique structure, which includes a pyrrolidinone ring substituted with an amino group and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one typically involves the reaction of 2-phenoxyethylamine with a suitable pyrrolidinone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group and the phenoxyethyl group play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog with a pyrrolidinone ring but lacking the amino and phenoxyethyl groups.

    4-Amino-1-(2-hydroxyethyl)pyrrolidin-2-one: Similar structure but with a hydroxyethyl group instead of a phenoxyethyl group.

Uniqueness

4-Amino-1-(2-phenoxyethyl)pyrrolidin-2-one is unique due to the presence of both the amino group and the phenoxyethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-amino-1-(2-phenoxyethyl)pyrrolidin-2-one

InChI

InChI=1S/C12H16N2O2/c13-10-8-12(15)14(9-10)6-7-16-11-4-2-1-3-5-11/h1-5,10H,6-9,13H2

InChI Key

AIHXUGICVNVYDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCOC2=CC=CC=C2)N

Origin of Product

United States

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